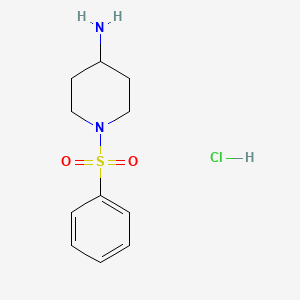![molecular formula C26H27N3O3S B2877331 N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902281-08-7](/img/no-structure.png)
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C26H27N3O3S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
- Compounds with similar chemical structures have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel thienopyrimidine linked rhodanine derivatives were prepared and showed significant antibacterial potency against various bacterial strains such as E. coli and B. subtilis, as well as antifungal potency against fungi like A. flavus and C. albicans (Kerru et al., 2019).
Antitumor and Anticancer Activities
- Another study highlighted the synthesis of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives containing thiazole instead of pyridine and evaluated them for Src kinase inhibitory activities and anticancer activities, showing potential as Src substrate binding site inhibitors with implications in cancer treatment (Fallah-Tafti et al., 2011).
Synthesis and Characterization of Novel Compounds
- The synthesis and characterization of novel compounds involving related chemical structures have been extensively studied. For example, the preparation of new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives have demonstrated the versatility of these compounds in producing substances with significant antimicrobial activity (Nunna et al., 2014).
Applications in Chiral Separation and Configuration Assignment
- The chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists using high-performance liquid chromatography (HPLC) and the assignment of absolute configuration using chiroptical spectroscopies illustrates the chemical's utility in detailed structural analysis and pharmaceutical applications (Rossi et al., 2016).
Immunomodulatory Effects
- Some derivatives have been shown to regulate cytokine production, such as tumor necrosis factor-alpha and interleukin-10, which could have implications for treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-phenylethylamine with 2-acetylthiophene to form 3-(2-phenylethyl)-2-acetylthiophene, which is then reacted with 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine to form the desired product.", "Starting Materials": [ "2-phenylethylamine", "2-acetylthiophene", "2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine", "cyclohexylamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-phenylethyl)-2-acetylthiophene", "a. Dissolve 2-phenylethylamine (1.0 g, 8.2 mmol) in acetic anhydride (10 mL) and add sodium acetate (1.2 g, 14.6 mmol).", "b. Heat the mixture at 80°C for 2 hours.", "c. Cool the mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with diethyl ether (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-(2-phenylethyl)-2-acetylthiophene as a yellow oil (1.2 g, 87%).", "Step 2: Synthesis of 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine", "a. Dissolve 2-acetylthiophene (1.0 g, 8.2 mmol) in sulfuric acid (10 mL) and add sodium nitrite (0.7 g, 10.2 mmol) dropwise with stirring at 0°C.", "b. After the addition is complete, stir the mixture at 0°C for 30 minutes.", "c. Add a solution of 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine (1.5 g, 6.1 mmol) in hydrochloric acid (10 mL) dropwise with stirring at 0°C.", "d. After the addition is complete, stir the mixture at 0°C for 2 hours.", "e. Pour the mixture into water (50 mL) and extract the product with diethyl ether (3 x 50 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine as a yellow solid (1.8 g, 85%).", "Step 3: Synthesis of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide", "a. Dissolve 3-(2-phenylethyl)-2-acetylthiophene (1.0 g, 4.1 mmol) and 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine (1.2 g, 4.9 mmol) in ethanol (20 mL).", "b. Add cyclohexylamine (1.2 g, 12.3 mmol) and sodium hydroxide (0.6 g, 15.0 mmol) to the mixture.", "c. Heat the mixture at reflux for 6 hours.", "d. Cool the mixture to room temperature and filter the precipitated product.", "e. Wash the product with water and dry it under vacuum to obtain N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a yellow solid (1.5 g, 80%)." ] } | |
Numéro CAS |
902281-08-7 |
Nom du produit |
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Formule moléculaire |
C26H27N3O3S |
Poids moléculaire |
461.58 |
Nom IUPAC |
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O3S/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,27,30) |
Clé InChI |
APXUXHKLYDAUSR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



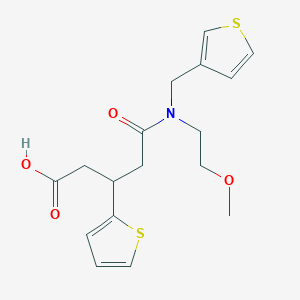
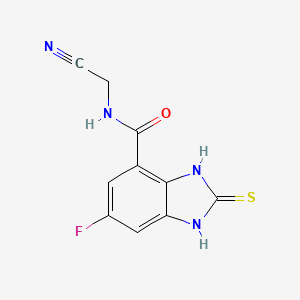

![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)


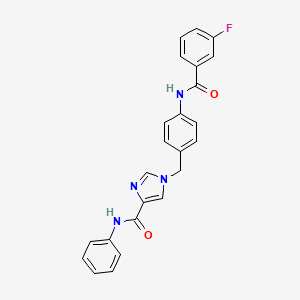
![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)
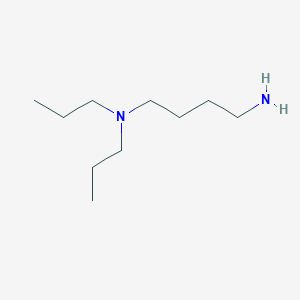

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)
